N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a complex organic compound that features a benzodioxole ring and a benzofuran moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-25(2)13-18-4-3-5-21(23(18)31-25)28-14-16-6-8-17(9-7-16)24(27)26-19-10-11-20-22(12-19)30-15-29-20/h3-12H,13-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQOPWCIILQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide typically involves multiple steps. One common approach is the coupling of a benzodioxole derivative with a benzofuran derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The central benzamide group undergoes hydrolysis under acidic or alkaline conditions. For example:
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Acidic Hydrolysis : Heating with concentrated HCl yields 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid and N-(2H-1,3-benzodioxol-5-yl)amine .
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Alkaline Hydrolysis : Treatment with NaOH produces the corresponding carboxylate salt .
Ether Cleavage
The dihydrobenzofuran ether moiety is susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid), forming 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol and 4-(bromomethyl)benzamide .
Benzodioxol Ring Oxidation
The 1,3-benzodioxol group undergoes oxidative ring opening with agents like hydrogen peroxide or ozone, generating a catechol derivative and releasing CO₂ .
Dihydrobenzofuran Oxidation
The dihydrobenzofuran component oxidizes to a furan derivative under conditions involving DDQ (dichlorodicyanoquinone) or MnO₂, forming a planar aromatic system .
Catalytic Hydrogenation
Hydrogenation over palladium catalysts reduces the benzamide’s aromatic rings, yielding partially saturated analogs. The dihydrobenzofuran’s double bond may also reduce to a single bond .
Photochemical Degradation
Exposure to UV light induces cleavage of the benzodioxol ring, producing quinone-like structures and formaldehyde as byproducts .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, forming polymeric residues and releasing CO₂.
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pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media via hydrolysis .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a benzamide linkage, which contribute to its biological activity. Its molecular formula is , with a molecular weight of 365.45 g/mol. The specific arrangement of functional groups allows for interactions with biological targets, making it suitable for drug development.
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- A study demonstrated that derivatives of this compound showed significant activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is unique due to its specific combination of benzodioxole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a benzamide group. The molecular formula is with a molecular weight of approximately 373.41 g/mol. The structure can be visualized as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several significant effects:
1. Neuroprotective Effects
Research indicates that derivatives related to this compound exhibit neuroprotective properties. A study on 2,3-dihydro-1-benzofuran derivatives demonstrated their ability to protect against oxidative stress and lipid peroxidation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Antioxidant Activity
The compound has shown antioxidant activity through the inhibition of free radicals and lipid peroxidation. This property is crucial for protecting cells from oxidative damage, a common factor in many chronic diseases .
3. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing biofilm formation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Radical Scavenging : The compound acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the overall oxidative load on cells.
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving mice subjected to induced oxidative stress, administration of the compound resulted in significant reductions in markers of neuronal damage compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neuroprotection .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of similar benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth significantly at concentrations as low as 10 µg/mL .
Data Tables
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the benzodioxole moiety via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the benzofuran-oxy-methyl group using Mitsunobu or Ullmann coupling under controlled temperatures (60–80°C) and inert atmospheres .
- Step 3 : Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Key Parameters : Solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios of intermediates significantly impact yields (typically 60–85%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for benzodioxole (δ 5.9–6.2 ppm, aromatic protons) and benzofuran (δ 1.3–1.5 ppm, dimethyl groups) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1705 cm⁻¹) and ether (C-O-C at ~1221 cm⁻¹) functional groups .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Use standardized protocols (e.g., MTT assay) to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Enzyme inhibition : Test interactions with cytochrome P450 isoforms or kinases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers or by-products, achieving >95% purity .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HRMS)?
- Methodological Answer :
- Cross-validation : Compare NMR integration ratios with HRMS isotopic patterns to detect impurities (e.g., residual solvents or degradation products) .
- Advanced MS/MS : Perform fragmentation studies to distinguish isobaric species or confirm substituent positions .
Q. How are mechanistic studies designed to elucidate reaction pathways?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in benzofuran-oxy-methyl group formation .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity .
Key Considerations for Researchers
- Data Reproducibility : Ensure reaction logs include exact stoichiometry and batch-specific solvent purity .
- Analytical Consistency : Standardize NMR referencing (e.g., TMS) and HRMS calibration protocols across labs .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
